molecular formula C12H13NO3S B7889663 (1-Tosyl-1H-pyrrol-3-YL)methanol

(1-Tosyl-1H-pyrrol-3-YL)methanol

Cat. No. B7889663
M. Wt: 251.30 g/mol
InChI Key: WOLGULJVLOSATI-UHFFFAOYSA-N
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Description

(1-Tosyl-1H-pyrrol-3-YL)methanol is a useful research compound. Its molecular formula is C12H13NO3S and its molecular weight is 251.30 g/mol. The purity is usually 95%.
BenchChem offers high-quality (1-Tosyl-1H-pyrrol-3-YL)methanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (1-Tosyl-1H-pyrrol-3-YL)methanol including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Ring-methylation of Pyrrole Using Supercritical Methanol : Research by Kishida et al. (2010) indicates that pyrrole can undergo ring-methylation using supercritical methanol, leading to various methylated pyrroles. This process may be relevant for understanding the behavior of compounds like "(1-Tosyl-1H-pyrrol-3-YL)methanol" under similar conditions (Kishida et al., 2010).

  • Methanol's Impact on Lipid Dynamics : Methanol, a common solubilizing agent, significantly influences lipid dynamics in biological membranes, as found by Nguyen et al. (2019). This study highlights the broader implications of methanol in biological studies, which could extend to its interactions with pyrrole derivatives (Nguyen et al., 2019).

  • Synthesis of 4-Substituted 5-(1H-Pyrrol-2-ylmethyl)-4H-thieno[3,2-b]pyrroles : Torosyan et al. (2019) synthesized 5-(1H-Pyrrol-2-ylmethyl)-4H-thieno[3,2-b]pyrroles, which might provide insight into the chemical behavior of similar compounds like "(1-Tosyl-1H-pyrrol-3-YL)methanol" (Torosyan et al., 2019).

  • Antimicrobial Properties of Novel Pyrrole Derivatives : A study by Hublikar et al. (2019) on (E)-methyl 2,4-dimethyl-5-(3-oxo-3-phenylprop-1-en-1-yl)-1H-pyrrole-3-carboxylate derivatives revealed significant antimicrobial properties. This suggests potential biomedical applications for related pyrrole compounds (Hublikar et al., 2019).

  • Diastereoselective Cycloaddition Involving Tosylpropadiene and Pyrrole Derivatives : Stepakov et al. (2021) investigated the diastereoselective cycloaddition of tosylpropadiene to pyrrole derivatives, which could be relevant for understanding reactions involving "(1-Tosyl-1H-pyrrol-3-YL)methanol" (Stepakov et al., 2021).

properties

IUPAC Name

[1-(4-methylphenyl)sulfonylpyrrol-3-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO3S/c1-10-2-4-12(5-3-10)17(15,16)13-7-6-11(8-13)9-14/h2-8,14H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOLGULJVLOSATI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2C=CC(=C2)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1-Tosyl-1H-pyrrol-3-YL)methanol

Synthesis routes and methods

Procedure details

To a solution of 10 (15.6 g, 0.063 mol) in 250 mL anhydrous THF was added LiBH4 (1.8 g, 0.08 mol) at 60° C. water bath for 24 h. The reaction was quenched by the addition of 1 M H2SO4 solution. The resulting solution was extracted with dichloromethane. The extracts were washed with saturated aqueous sodium bicarbonate, water and brine, dried over sodium sulphate, filtered and evaporated under vacuum to give light yellow solid which subjected to flash chromatography (silica gel, hexane:ethyl acetate=2:1) to afford 11 as a white solid (14.3 g, 90%). 1H NMR (CDCl3, δ/ppm), 7.74 (m, 2H), 7.29 (d, 2H), 7.12-7.09 (m, 2H), 6.29 (m, 1H), 4.46 (s, 2H), 2.39 (s, 3H), 1.86 (b, 1H).
Name
Quantity
15.6 g
Type
reactant
Reaction Step One
Name
Quantity
1.8 g
Type
reactant
Reaction Step One
Name
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Yield
90%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1-Tosyl-1H-pyrrol-3-YL)methanol
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.